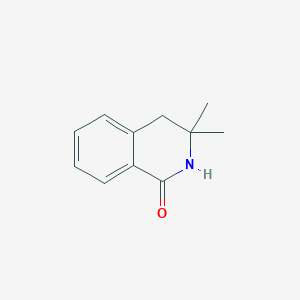

3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-one

Descripción general

Descripción

Synthesis Analysis

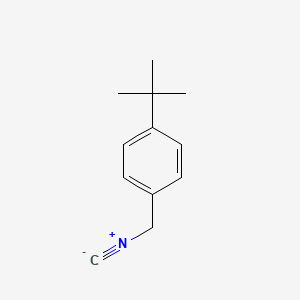

The synthesis of this compound involves several reactions. One notable method is the acylation reaction of the 3,3-dimethylisoquinoline series enaminonitrile . Acetyl or benzoyl chlorides can be used to acylate the enaminonitrile, yielding the corresponding enamino ketones . Additionally, oxalyl chloride can be employed to produce 5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo [2,1-a]isoquinoline-1-carbonitrile . This compound exhibits interesting reactivity due to the cyano group, which influences its chemical properties .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-one has been a subject of research in the field of chemical synthesis and structural analysis. Studies have focused on the synthesis and characterization of its derivatives, including 3-methyl and 3,3-dimethyl derivatives. These compounds exhibit unique tautomeric forms and are characterized using techniques like IR, UV, and NMR spectroscopy, as well as X-ray diffraction analysis. This research provides insights into their crystal and molecular structures, enhancing the understanding of their physico-chemical properties (Davydov et al., 1993).

Potential Pharmacological Properties

There has been research into the potential pharmacological properties of derivatives of this compound. Some studies have explored their anti-inflammatory and analgesic activities. For instance, certain derivatives have been found to exhibit pronounced anti-inflammatory and analgesic properties, suggesting potential therapeutic applications (Vikharev et al., 2005).

Applications in Cytotoxicity Studies

The cytotoxic activity of novel dihydroisoquinoline-derived hydroxamic acids, including 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, has been studied. These compounds have been evaluated for their cytotoxic effects on human hepatocarcinoma cell lines, contributing to the field of cancer research and potential therapeutic agents (Ben Salah, Carraz, & Kammoun, 2014).

Spectroscopic Analysis and Molecular Structure

Research has also been conducted on the impact of substituents on the structure and tautomeric conversions of 3,3-dimethyl-1-(4,4-dimethylcyclohexa-2,6-dion-1-yl)-3,4-dihydroisoquinoline. This includes studies of their crystalline and molecular structure, as well as their behavior in solution, using various spectroscopic methods and quantumchemical calculations. These studies provide deeper insights into the molecular behavior and properties of these compounds (Davydov et al., 1995).

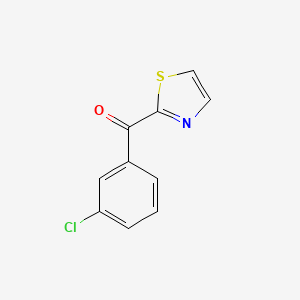

Complexation with Metal Salts

There has been interest in the complexation behavior of these compounds with metalsalts. For example, studies have been carried out on the crystal structure of 1-(3,3-dimethyl-3,4-dihydroisoquinoline-1-yl)-1-(quinoline-2-yl)methane and its peculiarities in complexation with metal salts. These studies shed light on the flattened structure of the molecule and its stabilization through intramolecular hydrogen bonds, which is significant for understanding its reactivity and potential applications in coordination chemistry (Sokol et al., 2002).

Crystallography and Spectroscopic Studies

The crystal structure and spectroscopic properties of various derivatives of this compound have been investigated. These studies involve the analysis of crystal structures and the examination of spectral characteristics, contributing to a more comprehensive understanding of these compounds' physical and chemical properties (Davydov et al., 2009).

Magnetic Resonance Analysis

The differentiation of isomeric dihydroisoquinolines has been explored using proton magnetic resonance. This research is pivotal in understanding the structural nuances of these compounds and has implications in the field of organic chemistry, particularly in the elucidation of molecular structures (Waigh, 1980).

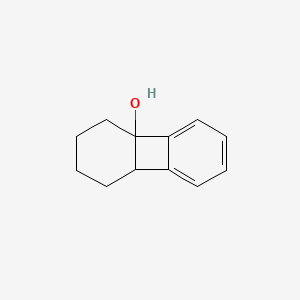

Dimerization and Oxidation Studies

Investigations into the dimerization of certain derivatives, such as 2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline, have been conducted. These studies offer insights into the oxidation processes and the formation of dimers, which are significant for understanding the chemical behavior and potential applications of these compounds in synthetic organic chemistry (Mikhailovskii, Aliev, & Surikova, 2012).

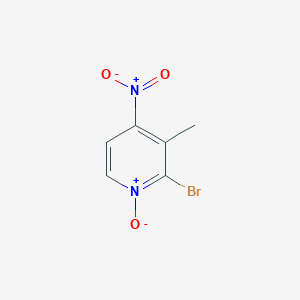

Free Radical Trapping and Metabolism

Research has also been done on cyclic nitrone free radical traps and their metabolites, including 3,3-dimethyl-3,4-dihydroisoquinolin-4-ol N-oxide. This research is important for understanding the antioxidant properties, toxicity, and potential therapeutic applications of these compounds (Thomas et al., 1996).

Propiedades

IUPAC Name |

3,3-dimethyl-2,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2)7-8-5-3-4-6-9(8)10(13)12-11/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKISAKLZEVDYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349712 | |

| Record name | ST4095320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-65-9 | |

| Record name | ST4095320 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

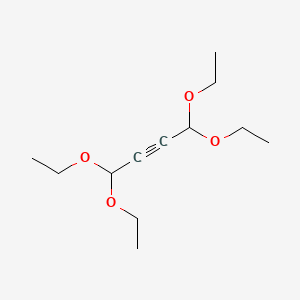

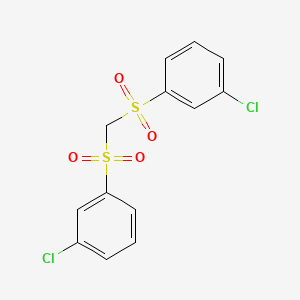

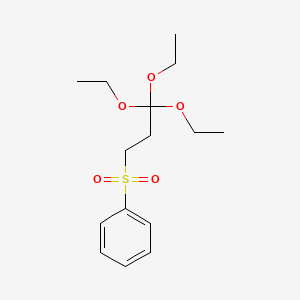

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(2-Maleimidoethoxy)ethylcarbamoyl]-PROXYL](/img/structure/B1620910.png)

![2,2,6,6-Tetramethyl-4-[(trimethylsilyl)methylidene]-3,5-dioxa-2,6-disilaheptane](/img/structure/B1620917.png)

![pentasodium;2-[[5-[(Z)-[3-[[bis(carboxylatomethyl)amino]methyl]-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene]-(2-sulfonatophenyl)methyl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1620918.png)

![1-Hydroxy-5-nitrospiro[benzimidazole-2,1'-cyclohexane]-4-imine](/img/structure/B1620919.png)

![2-({[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl}thio)aniline](/img/structure/B1620926.png)